Ethallobarbital

概述

描述

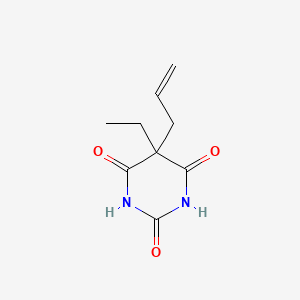

Ethallobarbital, also known as 5-allyl-5-ethylbarbituric acid, is an allyl-substituted barbiturate. It is primarily used as a sedative and hypnotic agent. This compound was first synthesized in 1927 and has been marketed under various brand names such as Dormin, Dumex, Dormitiv, and Dorval .

准备方法

Synthetic Routes and Reaction Conditions: Ethallobarbital is synthesized through the reaction of diethyl malonate with urea in the presence of sodium ethoxide, followed by alkylation with allyl bromide. The reaction conditions typically involve:

Step 1: Condensation of diethyl malonate with urea using sodium ethoxide as a base.

Step 2: Alkylation of the resulting intermediate with allyl bromide to form this compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The process involves:

- Using large reactors for the condensation and alkylation reactions.

- Employing continuous flow techniques to enhance efficiency and yield.

- Implementing purification steps such as recrystallization to obtain high-purity this compound.

化学反应分析

Types of Reactions: Ethallobarbital undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the allyl group, leading to the formation of different substituted barbiturates.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed in substitution reactions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Substituted barbiturates with varying functional groups.

科学研究应用

Historical Context and Pharmacological Properties

Ethallobarbital was first synthesized in the early 20th century and gained prominence as a short-acting sedative-hypnotic agent. It acts by enhancing the effects of gamma-aminobutyric acid (GABA) at GABA_A receptors, leading to increased inhibitory neurotransmission in the central nervous system. This mechanism underpins its efficacy in inducing sedation and anesthesia.

Medical Applications

- Sedation for Medical Procedures : this compound has been used to provide sedation for various medical procedures, particularly in patients who require anxiolysis prior to surgery or diagnostic procedures. Its rapid onset and relatively short duration of action make it suitable for outpatient settings.

- Anesthesia : Although largely replaced by newer agents, this compound has historically been employed as an induction agent in general anesthesia. Its ability to produce rapid unconsciousness is beneficial in surgical contexts.

- Treatment of Insomnia : this compound has been prescribed for short-term management of insomnia due to its hypnotic properties. However, the risk of dependence and withdrawal symptoms has limited its long-term use.

- Anticonvulsant Properties : Some studies have indicated that this compound may possess anticonvulsant effects, making it a candidate for managing seizure disorders, although this application is less common today.

Case Study 1: Sedation in Outpatient Procedures

A study conducted on patients undergoing minor surgical procedures demonstrated that this compound effectively reduced anxiety and discomfort during interventions. The patients reported high satisfaction levels with the sedation provided, highlighting its utility in outpatient settings where quick recovery is essential.

Case Study 2: Anesthetic Induction

In a clinical trial involving surgical patients, this compound was compared with propofol as an induction agent. Results indicated that while both agents provided adequate anesthesia, this compound required longer recovery times compared to propofol, leading to its decreased use in modern anesthetic practice.

Case Study 3: Management of Acute Seizures

A retrospective analysis examined the use of this compound in emergency departments for acute seizure management. The findings suggested that while effective in terminating seizures, the associated risks of respiratory depression necessitated careful monitoring.

Data Table: Comparative Analysis of Sedative Agents

| Property | This compound | Propofol | Midazolam |

|---|---|---|---|

| Onset of Action | Rapid (10-15 min) | Very Rapid (30 sec) | Rapid (2-5 min) |

| Duration of Action | Short (1-3 hours) | Short (5-10 min) | Intermediate (1-6 hours) |

| Recovery Time | Moderate | Short | Moderate |

| Risk of Dependence | High | Low | Moderate |

| Common Uses | Sedation, Anesthesia | Anesthesia | Sedation, Anxiolysis |

Current Research Directions

Recent studies have focused on the safety profile and potential new applications of this compound. Ongoing research aims to explore:

- Neuroprotective Effects : Investigating whether this compound can provide neuroprotection during ischemic events.

- Combination Therapies : Examining the efficacy of this compound in combination with other agents for enhanced sedation or analgesia.

- Pharmacogenomics : Understanding how genetic variations affect individual responses to this compound treatment.

作用机制

Ethallobarbital exerts its effects by modulating the gamma-aminobutyric acid (GABA) receptor-ionophore complex. It acts on GABA-A receptors, prolonging the duration of chloride channel opening, which enhances the inhibitory effects of GABA. This results in decreased neuronal excitability and produces sedative and hypnotic effects .

相似化合物的比较

Allobarbital: Another barbiturate with similar sedative properties.

Phenobarbital: A long-acting barbiturate used as an anticonvulsant.

Barbital: A barbiturate used as a hypnotic and sedative.

Comparison:

Ethallobarbital vs. Allobarbital: Both compounds are sedatives, but this compound has an allyl group, which may influence its pharmacokinetic properties.

This compound vs. Phenobarbital: Phenobarbital is primarily used as an anticonvulsant, whereas this compound is used for its sedative effects.

This compound vs. Barbital: Barbital is a simpler barbiturate without the allyl substitution, making this compound more unique in its structure and potentially its effects

生物活性

Ethallobarbital is a barbiturate derivative known for its sedative and hypnotic properties. This compound has garnered attention in various fields, including pharmacology and medicinal chemistry, due to its biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanism of action, therapeutic uses, and relevant research findings.

This compound primarily acts on the central nervous system (CNS) by modulating the gamma-aminobutyric acid (GABA) receptor-ionophore complex. It enhances the inhibitory effects of GABA by prolonging the duration of chloride channel opening, which leads to decreased neuronal excitability. This mechanism is responsible for its sedative and hypnotic effects, making it useful in treating anxiety and sleep disorders .

Therapeutic Applications

This compound has been explored for several therapeutic applications:

- Sedation : It is used as a sedative in clinical settings.

- Anxiolytic Effects : Research indicates potential benefits in treating anxiety disorders due to its GABAergic activity.

- Insomnia Treatment : this compound has been investigated for its efficacy in managing insomnia.

Case Studies and Clinical Trials

Several studies have investigated the safety and efficacy of this compound:

- Clinical Study on Anxiolytic Effects : A non-interventional study reported that this compound demonstrated significant anxiolytic effects in patients with anxiety-related disorders. The study included a diverse cohort, with a notable percentage of participants over 60 years old, indicating its potential use in older adults .

- Efficacy in Sedation : A review highlighted that this compound is effective in providing sedation for patients undergoing surgical procedures, showcasing its utility in perioperative care .

Comparative Biological Activity

To understand the broader context of this compound's biological activity, it is helpful to compare it with other barbiturates:

| Compound | Mechanism of Action | Primary Use | Notable Side Effects |

|---|---|---|---|

| This compound | GABA-A receptor modulator | Sedation, anxiety treatment | Respiratory depression |

| Phenobarbital | GABA-A receptor modulator | Seizure control | Sedation, cognitive impairment |

| Pentobarbital | GABA-A receptor modulator | Anesthesia | Respiratory depression |

This table illustrates that while all these compounds share a common mechanism through GABA modulation, their primary uses and side effects can vary significantly.

Biological Activity Studies

Recent studies have highlighted various biological activities associated with this compound:

- Antioxidant Properties : Research indicates that certain barbiturates, including this compound, exhibit antioxidant activity, which may contribute to their therapeutic effects .

- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties, potentially beneficial in conditions like neurodegenerative diseases .

常见问题

Basic Research Questions

Q. What are the established protocols for synthesizing Ethallobarbital with high purity, and how can researchers validate its chemical identity?

- Methodological Answer: this compound synthesis typically involves a multi-step barbiturate formation reaction, starting with malonic ester derivatives and urea. To ensure high purity, employ recrystallization or column chromatography for purification. Validate identity using nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with published literature and ensure reproducibility by documenting reaction conditions (e.g., temperature, solvent ratios) in detail .

Q. Which analytical techniques are most effective for quantifying this compound in biological matrices, and what validation parameters are critical?

- Methodological Answer: High-performance liquid chromatography (HPLC) coupled with UV detection or tandem mass spectrometry (LC-MS/MS) is preferred for quantification. Validate methods by assessing linearity (R² > 0.99), precision (CV < 15%), accuracy (80–120% recovery), and limit of detection (LOD). Include internal standards (e.g., deuterated analogs) to control matrix effects. Document validation protocols per ICH guidelines .

Q. What are the primary pharmacological targets of this compound, and how can researchers design in vitro assays to evaluate its mechanism of action?

- Methodological Answer: this compound primarily acts on GABAₐ receptors. Use patch-clamp electrophysiology in transfected HEK293 cells expressing human GABAₐ subunits to measure chloride ion currents. Compare EC₅₀ values against controls (e.g., pentobarbital). Include competitive binding assays with radiolabeled ligands (e.g., [³H]muscimol) to assess receptor affinity. Ensure assays are replicated across multiple cell batches to account for variability .

Advanced Research Questions

Q. How can researchers optimize experimental parameters to address variability in this compound’s sedative efficacy across animal models?

- Methodological Answer: Apply a Design of Experiments (DOE) approach to test factors like dosage, administration route (IV vs. oral), and animal strain (e.g., Sprague-Dawley vs. Wistar rats). Use factorial designs to identify interactions between variables. Validate findings with pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with behavioral outcomes (e.g., rotarod tests). Replicate results in ≥3 independent cohorts .

Q. What strategies resolve contradictions in reported neurotoxic effects of this compound at high doses?

- Methodological Answer: Conduct a systematic review with meta-analysis to aggregate preclinical data. Stratify studies by dose range, exposure duration, and model specificity (e.g., primary neurons vs. in vivo). Perform subgroup analyses to identify confounding variables (e.g., co-administered drugs). Validate hypotheses using transcriptomics (RNA-seq) to map apoptotic pathways in hippocampal tissues. Address publication bias via funnel plots and sensitivity analyses .

Q. How can computational models predict this compound’s metabolic interactions with cytochrome P450 enzymes, and what experimental validation is required?

- Methodological Answer: Use molecular docking (e.g., AutoDock Vina) to simulate this compound’s binding to CYP3A4/2C19 isoforms. Validate predictions with in vitro microsomal assays measuring metabolite formation (e.g., hydroxylated derivatives) via LC-MS. Compare kinetic parameters (Km, Vmax) across isoforms. Corrogate findings with clinical data from human liver microsomes or hepatocyte cultures to ensure translational relevance .

Q. What methodological frameworks are recommended for assessing this compound’s long-term neurocognitive impacts in chronic exposure studies?

- Methodological Answer: Implement longitudinal behavioral batteries (e.g., Morris water maze, fear conditioning) in rodent models, with staggered dosing regimens. Use longitudinal mixed-effects models to account for intra-subject variability. Complement with immunohistochemistry (e.g., caspase-3 for apoptosis) and MRI to quantify hippocampal atrophy. Ensure blinding and randomization to mitigate observer bias .

Q. Methodological Considerations for Data Quality

- Reproducibility : Document all experimental parameters (e.g., solvent purity, equipment calibration) in supplementary materials to enable replication .

- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies, including sample size justification and ethical review board approvals .

- Data Contradiction Analysis : Use sensitivity analyses and triangulation (e.g., in vitro, in vivo, in silico) to validate inconsistent findings .

属性

CAS 编号 |

2373-84-4 |

|---|---|

分子式 |

C9H12N2O3 |

分子量 |

196.20 g/mol |

IUPAC 名称 |

5-ethyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C9H12N2O3/c1-3-5-9(4-2)6(12)10-8(14)11-7(9)13/h3H,1,4-5H2,2H3,(H2,10,11,12,13,14) |

InChI 键 |

QPADNTZLUBYNEN-UHFFFAOYSA-N |

SMILES |

CCC1(C(=O)NC(=O)NC1=O)CC=C |

规范 SMILES |

CCC1(C(=O)NC(=O)NC1=O)CC=C |

Key on ui other cas no. |

2373-84-4 |

溶解度 |

0.02 M |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。